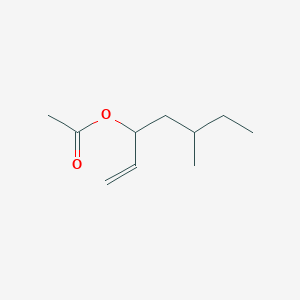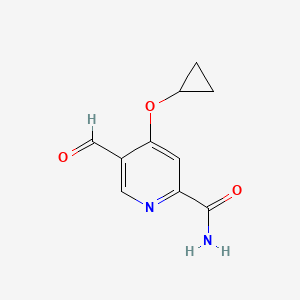![molecular formula C11H9N3O B14812234 4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 7687-22-1](/img/structure/B14812234.png)
4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenolazopyridine, also known as 3-phenyldiazenylpyridine-2,6-diamine, is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a phenyl group attached to an azopyridine moiety. This compound is known for its vivid color and is often used as a dye. It also has applications in the medical field as a urinary tract analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenolazopyridine typically involves the diazotization of aniline followed by coupling with pyridine. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production of 4-phenolazopyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through crystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Phenolazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Phenolazopyridine has a wide range of applications in scientific research:
Chemistry: Used as a dye and an intermediate in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Acts as a urinary tract analgesic, providing relief from pain and discomfort.
Industry: Used in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-phenolazopyridine as a urinary tract analgesic involves its excretion by the kidneys into the urine, where it exerts a local analgesic effect on the mucosal lining of the urinary tract. This effect is believed to be due to the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, leading to a reduction in pain and discomfort.
Comparison with Similar Compounds
Phenazopyridine: Another urinary tract analgesic with a similar structure and mechanism of action.
Azo dyes: Compounds like methyl orange and methyl red, which also contain azo groups and are used as dyes.
Uniqueness: 4-Phenolazopyridine is unique due to its dual role as both a dye and a medicinal compound. Its ability to provide symptomatic relief in urinary tract infections while also serving as a useful dye in various applications sets it apart from other similar compounds.
Properties
CAS No. |
7687-22-1 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C11H9N3O/c15-10-6-4-9(5-7-10)13-14-11-3-1-2-8-12-11/h1-8,15H |
InChI Key |
YFRFEGAIERVYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



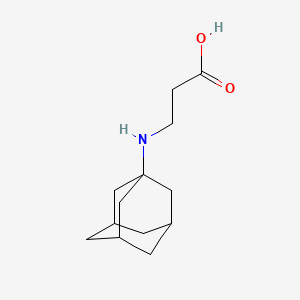
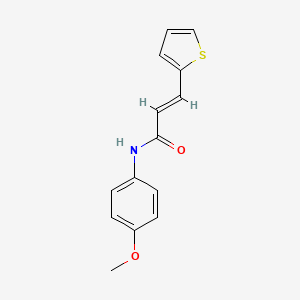
![2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14812176.png)
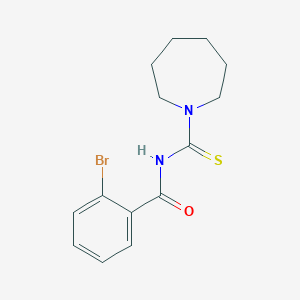
![3-Oxa-7-thia-10-azaspiro[5.6]dodecane](/img/structure/B14812187.png)
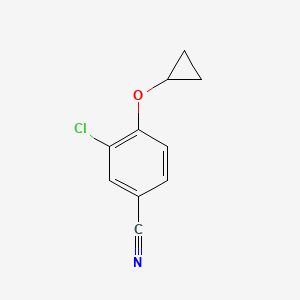
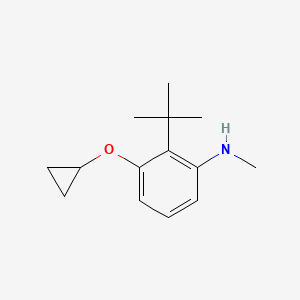
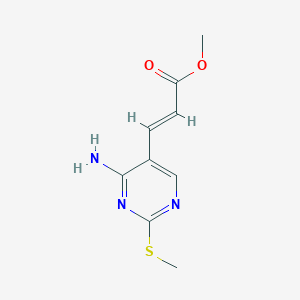
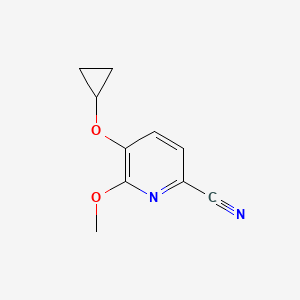
![[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14812210.png)
